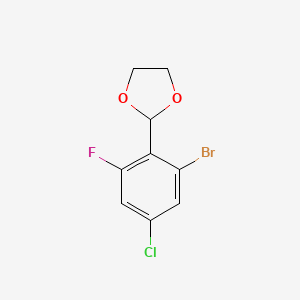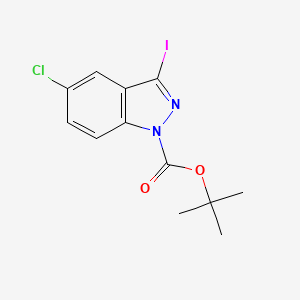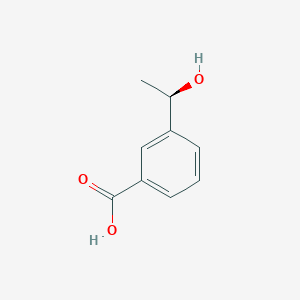![molecular formula C19H14FNO6S B14018127 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile](/img/structure/B14018127.png)
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolan]-4-YL)oxy)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines fluorinated aromatic rings, a spirocyclic system, and a benzonitrile moiety, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the spirocyclic intermediate: This step involves the reaction of an indene derivative with a suitable dioxolane precursor under acidic conditions to form the spirocyclic system.
Introduction of the methylsulfonyl group: The spirocyclic intermediate is then treated with a methylsulfonyl chloride reagent in the presence of a base to introduce the methylsulfonyl group.
Fluorination: The aromatic ring is fluorinated using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Benzonitrile formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under suitable conditions, such as using Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi)
Major Products
Oxidation: Corresponding carboxylic acids or ketones
Reduction: Alcohols
Substitution: Various substituted aromatic compounds
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.
Materials Science: Its fluorinated aromatic rings and spirocyclic system can be utilized in the design of advanced materials with unique electronic and optical properties.
Biological Research: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic rings and spirocyclic system allow it to bind to these targets with high affinity, modulating their activity and affecting downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzonitrile: This compound shares the fluorinated aromatic ring and benzonitrile moiety but lacks the spirocyclic system and methylsulfonyl group.
2-Fluoro-5-methoxyphenylboronic acid: This compound features a fluorinated aromatic ring but differs significantly in its functional groups and overall structure.
Uniqueness
3-Fluoro-5-((7-(methylsulfonyl)-3-oxo-2,3-dihydrospiro[indene-1,2’-[1,3]dioxolan]-4-YL)oxy)benzonitrile stands out due to its combination of a spirocyclic system, fluorinated aromatic rings, and a benzonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H14FNO6S |
|---|---|
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
3-fluoro-5-(7'-methylsulfonyl-3'-oxospiro[1,3-dioxolane-2,1'-2H-indene]-4'-yl)oxybenzonitrile |
InChI |
InChI=1S/C19H14FNO6S/c1-28(23,24)16-3-2-15(27-13-7-11(10-21)6-12(20)8-13)17-14(22)9-19(18(16)17)25-4-5-26-19/h2-3,6-8H,4-5,9H2,1H3 |
InChI-Schlüssel |
WWAQJIAHSLLESI-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=C2C(=C(C=C1)OC3=CC(=CC(=C3)C#N)F)C(=O)CC24OCCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![1-[4-(3,5-Dimethylpyrazol-1-yl)phenyl]sulfonyl-3-ethyl-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B14018072.png)





![(R)-1-((3aR,5R,6S,6aR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl methanesulfonate](/img/structure/B14018119.png)
![N1-(4-methoxyphenyl)-2-[2-bromo-1-(4-nitrophenyl)ethylidene]-1-(2-hydroxyethyl)hydrazine-1-carbothioamide](/img/structure/B14018134.png)
